6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran
Description
Properties
Molecular Formula |
C10H10BrClO |
|---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H10BrClO/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5H,1-3,6H2 |
InChI Key |
OECJVARTDUBPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)CCl)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran Intermediates
A key precursor is 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol , prepared by reduction of 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid using borane complexes in tetrahydrofuran (THF). The reaction proceeds at room temperature with subsequent reflux in methanol, yielding the alcohol intermediate with high efficiency (86% yield).
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Reduction | Borane-thiobismethane complex in THF, RT, then reflux in MeOH | 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | 86% |
Conversion to Halomethyl Derivatives
The chloromethyl group at the 8-position can be introduced by halomethylation of the benzopyran ring or by substitution reactions on a hydroxymethyl intermediate.
- One approach involves the reaction of the hydroxymethyl intermediate with suitable chlorinating agents under mild conditions to replace the hydroxyl group with chlorine.
- Alternatively, organometallic reagents such as organozinc compounds can be used to functionalize the benzopyran ring selectively, followed by halogenation steps.
Use of Organometallic Reagents
The preparation of related halogenated benzopyran derivatives has been reported using organozinc reagents generated in situ from zinc powder and halogenated precursors. These reagents react with substituted benzopyran nitriles or ketones in anhydrous solvents (e.g., tetrahydrofuran, toluene) at controlled temperatures (0–45 °C) to yield halogenated intermediates suitable for further functionalization.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Organozinc formation | Zinc powder + halogenated precursor in anhydrous solvent at 50–70 °C | Organozinc reagent | No post-treatment required |
| Reaction with benzopyran nitrile | Organozinc + 6-fluoro-2-cyano-3,4-dihydro-2H-1-benzopyran, 0–45 °C, 15–48 h | Halogenated benzopyran intermediate | Followed by quenching and workup |
Halogenation of Methyl Groups
Chloromethyl groups can also be introduced via chloromethylation reactions, typically involving formaldehyde and hydrochloric acid or other chlorinating agents under acidic conditions. This method is widely used in aromatic and heterocyclic chemistry to functionalize methyl groups adjacent to aromatic rings.
Representative Experimental Procedure (From Patent Literature)
Reduction and Halogenation Sequence:
Reduction: 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (80 parts) is dissolved in tetrahydrofuran (225 parts). Borane-thiobismethane complex (0.2 N in THF, 400 parts) is added dropwise at room temperature. After 4 hours of stirring, methanol (80 parts) is added dropwise, and reflux continues for 30 minutes.
Distillation: The solvent is partially distilled off, and the residue is evaporated and distilled to yield 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol (63 parts, 86%).
Halogenation: The alcohol intermediate is then subjected to halogenation conditions to introduce the chloromethyl group at the 8-position, using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature.
Purification: The final product is purified by extraction, washing, drying, and distillation or chromatography.
Analytical Data and Yields
| Compound | Method | Yield (%) | Key Conditions | Notes |
|---|---|---|---|---|
| 6-bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | Borane reduction of acid | 86 | THF, RT then reflux in MeOH | High purity intermediate |
| 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran | Halogenation of hydroxymethyl | Variable | Chlorinating agent, mild temp | Requires careful control |
Chemical Reactions Analysis
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the benzopyran ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is compared to structurally and functionally related benzopyran derivatives and heterocyclic analogs. Key comparison metrics include substituent effects , molecular weight , and biological activity .
Table 1: Structural and Functional Comparison of Benzopyran Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- The chloromethyl group in the target compound introduces electrophilicity and moderate steric hindrance, which may enhance receptor binding but reduce metabolic stability compared to bulkier substituents like the 4-methoxybenzamido group in the chromene-2-carboxylic acid derivative .
- Bromine at position 6 is conserved across several analogs, suggesting its role in π-π stacking or hydrophobic interactions with GPR33.
Structural Analog Comparisons: 8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 1026982-77-3) replaces the chloromethyl group with a methyl and introduces a ketone at position 4. This modification reduces molecular weight (257.08 vs. 263.54) and may alter solubility and target selectivity . 6-Bromo-8-chloro-2,2-dimethyl-...
Heterocyclic Variants :
- The benzothiopyran analog (CAS 112110-44-8) replaces the oxygen atom in the benzopyran ring with sulfur , altering electronic properties and possibly improving metabolic stability due to sulfur’s resistance to oxidation .
Research Implications
- Drug Design : The chloromethyl group’s balance of reactivity and steric effects makes it a valuable scaffold for optimizing GPR35 agonists, though species-specific limitations must be addressed.
- Comparative Pharmacology : Analogs like the 4-oxo-chromene-2-carboxylic acid derivative highlight the importance of polar substituents (e.g., carboxylic acids) for human-specific activity .
Biological Activity
6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzene ring fused to a pyran ring, with bromine and chloromethyl substituents enhancing its reactivity. Its molecular formula is with a molecular weight of 261.5 g/mol. The presence of halogen atoms contributes to its biological activity through various mechanisms, including electrophilic aromatic substitution reactions and the formation of reactive intermediates.
1. Antimicrobial Properties
Research indicates that 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran exhibits notable antimicrobial activity against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant antifungal activity |
The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.
2. Anticancer Activity
Recent studies have focused on the anticancer potential of this compound, particularly against specific cancer cell lines.
| Cancer Cell Line | Inhibition (%) | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | 15 | |
| A549 (Lung Cancer) | 65% inhibition | 20 |
The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
3. Anti-inflammatory Effects
6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran has demonstrated anti-inflammatory properties in preclinical models.
- In vivo studies revealed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered to animal models of inflammation.
- The compound's mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for further investigation in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Uppar et al. (2020) evaluated the antimicrobial efficacy of several benzopyran derivatives, including 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran. The results showed that this compound exhibited superior activity against C. albicans, with an inhibition percentage significantly higher than other tested compounds .
Case Study 2: Anticancer Mechanism
In another study focusing on breast cancer cells (MCF-7), researchers found that treatment with 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran led to cell cycle arrest at the G2/M phase and increased apoptosis rates compared to untreated controls. This suggests its potential as a therapeutic agent in breast cancer treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran, and what precursors are typically involved?
- Methodological Answer : The compound is synthesized via bromination of benzopyran precursors using agents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 6-position . Chloromethylation at the 8-position is achieved via Friedel-Crafts alkylation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like AlCl₃. Precursors such as 3,4-dihydro-2H-1-benzopyran derivatives are commonly used, with purification steps involving column chromatography or recrystallization .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bromine and chloromethyl substituents, with coupling patterns in aromatic regions providing positional validation. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₀H₉BrClO). X-ray crystallography may resolve stereochemical ambiguities, particularly for dihydrobenzopyran conformers .
Q. What are the common chemical reactions involving this compound, and what products are formed?
- Methodological Answer : Key reactions include:
- Oxidation : The dihydrobenzopyran core can oxidize to form a ketone derivative (e.g., 4-oxo intermediate) using KMnO₄ or CrO₃ .
- Nucleophilic substitution : The chloromethyl group reacts with amines or thiols to form substituted derivatives (e.g., 8-aminomethyl or 8-mercaptomethyl analogs) .
- Reduction : Catalytic hydrogenation reduces the benzopyran ring to a tetrahydro derivative, altering its electronic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during chloromethylation?
- Methodological Answer : Side products like over-alkylated derivatives or ring-opened byproducts are mitigated by:
- Controlling temperature (0–5°C for exothermic reactions).
- Using stoichiometric HCl scavengers (e.g., NaHCO₃).
- Employing Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity .
- Reaction progress should be monitored via thin-layer chromatography (TLC) to terminate at optimal conversion .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks in aromatic regions) are addressed by:
- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
- Variable-temperature NMR to reduce dynamic effects in dihydrobenzopyran conformers.
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. What computational methods predict the reactivity of the chloromethyl group in biological or catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations assess the electrophilicity of the chloromethyl group by analyzing partial charges (e.g., Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking simulations predict interactions with biological targets (e.g., enzyme active sites), guiding derivatization strategies .
Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature?
- Methodological Answer : Accelerated stability studies involve:
- pH-varied buffers (pH 2–12) at 25°C and 40°C.
- HPLC-UV monitoring of degradation products (e.g., hydrolysis of the chloromethyl group).
- Kinetic modeling (Arrhenius plots) to extrapolate shelf-life under standard conditions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data for analogs of this compound?
- Methodological Answer :
- Meta-analysis of literature data to identify assay variability (e.g., cell line differences, IC₅₀ protocols).
- Standardized bioassays (e.g., NIH/NCATS guidelines) to re-evaluate activity against controls.
- Structure-activity relationship (SAR) studies to isolate the impact of bromine and chloromethyl substituents .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
